molecular formula C18H16N2O2S B2648397 (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide CAS No. 342594-75-6

(Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide

Cat. No.: B2648397
CAS No.: 342594-75-6
M. Wt: 324.4
InChI Key: KUOQCQZGZHRPSY-DHDCSXOGSA-N
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Description

(Z)-3-(4-(Benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide is an organic compound characterized by its unique structural features, including a benzyloxy group, a methoxy group, and a cyanopropenethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Intermediate: The first step involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde by reacting it with benzyl bromide in the presence of a base like potassium carbonate to form 4-(benzyloxy)-3-methoxybenzaldehyde.

    Knoevenagel Condensation: The next step is the Knoevenagel condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine to form (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enal.

    Thioamide Formation: Finally, the (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enal is reacted with a thioamide source, such as ammonium thiocyanate, under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzyloxy group oxidation yields 4-(benzyloxy)-3-methoxybenzoic acid.

    Reduction: Nitrile group reduction produces (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-aminoprop-2-enethioamide.

    Substitution: Halogenation results in compounds like 4-(benzyloxy)-3-methoxy-2-chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features suggest potential biological activity. It can be explored as a lead compound in drug discovery, particularly for its interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. Research into its mechanism of action and biological efficacy could lead to the development of new therapeutic agents.

Industry

In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific properties, such as conductivity or biocompatibility.

Mechanism of Action

The mechanism by which (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of the benzyloxy and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-(Benzyloxy)-3-nitrophenyl)-2-cyanoprop-2-enethioamide: Similar structure but with a nitro group instead of a methoxy group.

    (Z)-3-(4-(Benzyloxy)phenyl)-2-cyanoprop-2-enethioamide: Lacks the methoxy group, affecting its reactivity and biological activity.

Uniqueness

The presence of both benzyloxy and methoxy groups in (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide provides a unique combination of electronic and steric properties, influencing its chemical reactivity and potential biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-21-17-10-14(9-15(11-19)18(20)23)7-8-16(17)22-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H2,20,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOQCQZGZHRPSY-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=S)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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